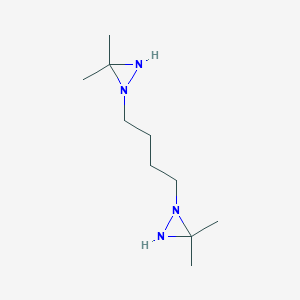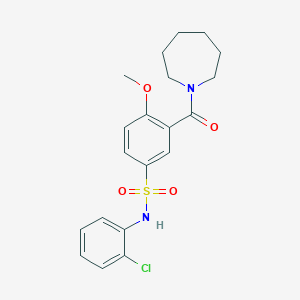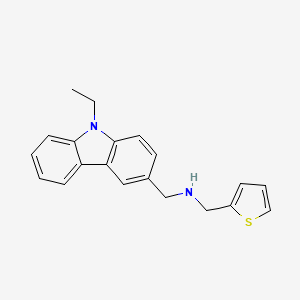
1,1'-Butane-1,4-diylbis(3,3-dimethyldiaziridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) is a chemical compound characterized by its unique structure, which includes two diaziridine rings connected by a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) typically involves the reaction of 1,4-dibromobutane with 3,3-dimethyldiaziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the diaziridine rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The diaziridine rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the diaziridine rings under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) exerts its effects involves the interaction of its diaziridine rings with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
1,1’-Butane-1,4-diylbis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): This compound has a similar butane backbone but different functional groups.
1,1’-Butane-1,4-diylbis(3-phenylthiourea): Another similar compound with thiourea groups instead of diaziridine rings.
Uniqueness: 1,1’-Butane-1,4-diylbis(3,3-dimethyldiaziridine) is unique due to its diaziridine rings, which confer specific reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical intermediates.
Propiedades
Fórmula molecular |
C10H22N4 |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-[4-(3,3-dimethyldiaziridin-1-yl)butyl]-3,3-dimethyldiaziridine |
InChI |
InChI=1S/C10H22N4/c1-9(2)11-13(9)7-5-6-8-14-10(3,4)12-14/h11-12H,5-8H2,1-4H3 |
Clave InChI |
MIDIHIBUIYDJQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(NN1CCCCN2C(N2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12485429.png)

![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B12485441.png)


![3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)propanamide](/img/structure/B12485452.png)
![Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12485460.png)
![N-(1,3-benzodioxol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12485462.png)
![2,3,4,5-tetrahydro-1H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12485469.png)
![N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12485470.png)
![1-{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B12485481.png)
![4-({[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B12485484.png)
![6-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12485487.png)

